Quercetagitrin

Vue d'ensemble

Description

Applications De Recherche Scientifique

Quercetagitrin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of flavonoids in various chemical reactions.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La quercétagitrine peut être synthétisée par extraction des fleurs de souci. Le processus implique l'utilisation de solvants tels que l'éthanol ou le méthanol pour extraire le flavonoïde de la matière végétale. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler la quercétagitrine .

Méthodes de Production Industrielle : En milieu industriel, la quercétagitrine est produite par extraction à grande échelle des fleurs de souci. Les fleurs sont récoltées, séchées, puis soumises à une extraction par solvant. L'extrait brut est ensuite purifié à l'aide de méthodes chromatographiques avancées pour obtenir de la quercétagitrine de haute pureté .

Analyse Des Réactions Chimiques

Types de Réactions : La quercétagitrine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et Conditions Courants :

Oxydation : La quercétagitrine peut être oxydée en utilisant des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium en conditions acides ou basiques.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les amines dans des conditions appropriées.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés dihydro .

4. Applications de la Recherche Scientifique

La quercétagitrine a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier le comportement des flavonoïdes dans diverses réactions chimiques.

5. Mécanisme d'Action

La quercétagitrine exerce ses effets par plusieurs mécanismes moléculaires :

Inhibition des Protéines Tyrosine Phosphatases : En inhibant PTPN6 et PTPN9, la quercétagitrine améliore la signalisation de l'insuline et l'absorption du glucose dans les cellules.

Activation de la Voie AMPK : Elle augmente la phosphorylation de la protéine kinase activée par l'adénosine monophosphate (AMPK), qui joue un rôle crucial dans l'homéostasie énergétique cellulaire.

Réduction de la Phosphorylation de la Tau : La quercétagitrine inhibe l'agrégation de la tau et réduit la phosphorylation de la tau, protégeant ainsi les neurones de la dégénérescence.

Mécanisme D'action

Quercetagitrin exerts its effects through several molecular mechanisms:

Inhibition of Protein Tyrosine Phosphatases: By inhibiting PTPN6 and PTPN9, this compound enhances insulin signaling and glucose uptake in cells.

Activation of AMPK Pathway: It increases the phosphorylation of adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.

Reduction of Tau Phosphorylation: this compound inhibits tau aggregation and reduces tau phosphorylation, thereby protecting neurons from degeneration.

Comparaison Avec Des Composés Similaires

La quercétagitrine est unique parmi les flavonoïdes en raison de sa structure moléculaire spécifique et de ses activités biologiques. Les composés similaires comprennent :

Quercetine : Un flavonoïde largement étudié présentant des propriétés antioxydantes et anti-inflammatoires.

Kaempférol : Un autre flavonoïde connu pour ses effets anticancéreux et cardioprotecteurs.

Myricetine : Un flavonoïde aux fortes propriétés antioxydantes et antidiabétiques.

La quercétagitrine se distingue par sa double inhibition de PTPN6 et PTPN9, ce qui en fait un candidat prometteur pour le traitement du diabète de type 2 et des maladies neurodégénératives .

Activité Biologique

Quercetagitrin, also known as quercetagetin-7-O-glucoside, is a flavonoid compound primarily derived from the petals of Tagetes erecta (marigold). This compound has garnered attention due to its diverse biological activities, including anti-diabetic, anti-inflammatory, antioxidant, and antimicrobial properties. This article explores the biological activity of this compound based on recent research findings.

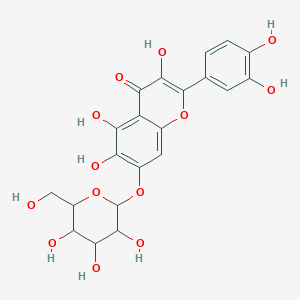

Chemical Structure and Properties

This compound is a glycosylated flavonoid with the following chemical structure:

- Molecular Formula : C₁₅H₁₄O₇

- CAS Number : 548-75-4

The compound exhibits solubility in polar solvents and has been characterized using techniques such as NMR spectroscopy, which provides insights into its structural properties .

1. Anti-Diabetic Activity

Recent studies have highlighted this compound's potential as an anti-diabetic agent. It has been shown to inhibit protein tyrosine phosphatases PTPN6 and PTPN9, which are involved in insulin signaling pathways.

- Inhibition Potency :

- PTPN6: IC₅₀ = 1 μM

- PTPN9: IC₅₀ = 1.7 μM

This compound enhances glucose uptake in C2C12 myoblasts and promotes phosphorylation of AMPK and Akt, indicating its role in improving insulin sensitivity and glucose metabolism .

2. Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. It has been demonstrated to upregulate the expression of glutathione peroxidase and other antioxidant enzymes, thereby reducing oxidative stress in cells .

3. Anti-Inflammatory Effects

The compound shows promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This compound's ability to modulate NF-kB signaling has been noted, contributing to its therapeutic potential in inflammatory diseases .

4. Antimicrobial Activity

This compound possesses antimicrobial properties against various pathogens:

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria | Inhibits biofilm formation in Staphylococcus aureus and Enterococcus faecalis |

| Fungi | Exhibits antifungal activity against Candida species |

| Viruses | Potential antiviral effects have been suggested but require further investigation |

Studies indicate that this compound disrupts bacterial cell walls and inhibits nucleic acid synthesis, contributing to its antibacterial action .

Case Studies and Research Findings

Recent research has provided empirical evidence supporting the various biological activities of this compound:

- A study demonstrated that this compound significantly reduced blood glucose levels in diabetic mice models, showcasing its potential for managing Type 2 diabetes.

- Another investigation illustrated its protective effects against oxidative stress-induced cell damage in human cell lines, indicating its relevance in preventing chronic diseases associated with oxidative stress .

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,6-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-11-14(26)17(29)19(31)21(34-11)33-10-4-9-12(15(27)13(10)25)16(28)18(30)20(32-9)6-1-2-7(23)8(24)3-6/h1-4,11,14,17,19,21-27,29-31H,5H2/t11-,14-,17+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTDRZPBDLMCLB-HSOQPIRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970146 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-75-4 | |

| Record name | Quercetagitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetagitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUERCETAGITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DX1W79Z8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Quercetagitrin has been shown to inhibit both protein tyrosine phosphatase non-receptor type 6 (PTPN6) and PTPN9. [] This dual inhibition leads to enhanced glucose uptake in C2C12 myoblasts, likely through the increased phosphorylation of adenosine monophosphate-activated protein kinase (AMPK) and Akt. [] In Alzheimer's disease models, this compound inhibits tau aggregation and phosphorylation, [] potentially by reducing neuroinflammation via inhibition of NF-κB activation. []

A: While the provided abstracts don’t explicitly state the molecular formula and weight, this compound (Quercetagetin-7-O-glucoside) can be deduced as C27H30O17 with a molecular weight of 610.5 g/mol based on its structure. Spectroscopic data can be found in research focusing on its isolation and characterization, such as the study by Attree et al. []

ANone: The available research focuses on this compound's biological activity rather than its catalytic properties. Therefore, there's no information on its potential catalytic activity or applications based on the provided abstracts.

ANone: The provided abstracts don't mention any computational chemistry studies or QSAR models specifically developed for this compound. This could be a potential area for future research to further explore its structure-activity relationships and optimize its properties.

A: While the abstracts don't offer a detailed structure-activity relationship analysis, one study observes that this compound effectively inhibits degranulation and arachidonic acid release in rat neutrophils, suggesting its structure plays a role in its anti-inflammatory effects. [] Further investigation is needed to understand how specific structural modifications might impact its activity and selectivity profiles.

ANone: The abstracts provide limited insights into this compound's stability and formulation strategies. Further research is needed to evaluate its stability under various conditions (e.g., pH, temperature, light) and develop optimal formulations to enhance its solubility, bioavailability, and therapeutic potential.

ANone: The provided abstracts focus on the compound's biological activity and do not address SHE regulations. As a natural product, evaluating its safety profile, potential environmental impacts, and compliance with relevant regulations is crucial for future development and applications.

A: In vitro studies demonstrate this compound’s ability to inhibit PTPN6 and PTPN9, [] reduce tau aggregation and phosphorylation, [] and display antioxidant activity through various mechanisms. [] In vivo studies using P301S-tau transgenic mice reveal its potential to restore cognitive deficits, prevent neuron loss, and reduce NFT formation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.